molecular formula C14H14N2O2 B14227523 5-Amino-2-(2-methylanilino)benzoic acid CAS No. 765288-56-0

5-Amino-2-(2-methylanilino)benzoic acid

Cat. No.: B14227523
CAS No.: 765288-56-0
M. Wt: 242.27 g/mol
InChI Key: KVPQMYPJCHRXPU-UHFFFAOYSA-N
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Description

5-Amino-2-(2-methylanilino)benzoic acid is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group and a methylanilino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methylanilino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk nitration and reduction: Using industrial reactors to handle large volumes of m-toluic acid and nitric acid.

    Catalytic hydrogenation: Employing industrial hydrogenation units to reduce the nitro group efficiently.

    Amination: Conducting the amination reaction in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-methylanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields amines or other reduced forms.

    Substitution: Results in halogenated or sulfonated derivatives.

Scientific Research Applications

5-Amino-2-(2-methylanilino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2-methylanilino)benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

765288-56-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

5-amino-2-(2-methylanilino)benzoic acid

InChI

InChI=1S/C14H14N2O2/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18)

InChI Key

KVPQMYPJCHRXPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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